N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate
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Description
Synthesis Analysis
The synthesis of imidazole-containing compounds is a well-studied area of organic chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
The molecular structure of this compound is complex, containing several functional groups and substructures. It includes an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . Unfortunately, specific structural information for this compound is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds are diverse and depend on the specific structure of the compound . Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base . It is highly reactive and can participate in a wide range of chemical reactions .Scientific Research Applications
Antimycobacterial Activity
- Novel imidazo[1,2-a]pyridine-3-carboxamides, sharing structural motifs with the compound of interest, have shown potent antimycobacterial activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. These compounds, due to their efficacy and safety indices, provide a new direction for further structure-activity relationship (SAR) studies in the quest for new antitubercular agents (Kai Lv et al., 2017).
Corrosion Inhibition
- Benzimidazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, indicating the versatility of this chemical framework in applications beyond biomedical research. These compounds showed high efficiency in preventing corrosion, providing insights into the protective mechanisms at the molecular level (M. Yadav et al., 2016).
Antitubercular Activity
- A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties were designed and synthesized, showing excellent in vitro activity against drug-sensitive and multidrug-resistant MTB strains. This highlights the potential of such compounds in developing new anti-TB agents (Linhu Li et al., 2020).
Anti-bacterial Study
- N-substituted derivatives of a related compound showed moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria, underscoring the antimicrobial potential of these chemical structures (H. Khalid et al., 2016).
properties
IUPAC Name |
N-ethyl-4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2.C2H2O4/c1-2-24-23(28)26-14-12-18(13-15-26)16-27-21-11-7-6-10-20(21)25-22(27)17-29-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3,(H,24,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXIGDFZNGWLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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